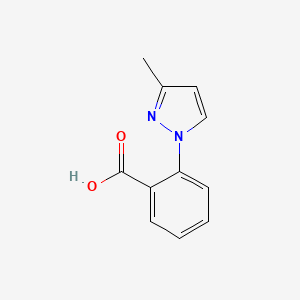

![molecular formula C19H17NO3S B2418129 (E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448139-39-6](/img/structure/B2418129.png)

(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

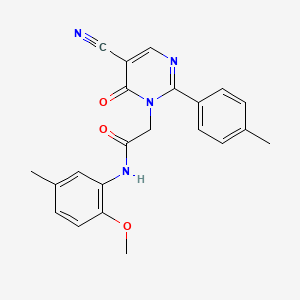

The molecular structure of “(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” consists of a spiro[chroman-2,3’-pyrrolidin]-4-one core with a (3-(thiophen-2-yl)acryloyl) group attached. The exact structure and its properties would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Cycloaddition Reactions

(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one is used in the study of cycloaddition reactions, particularly in the synthesis of spirooxindole pyrrolidine derivatives. Research has shown that these derivatives can be synthesized via 1,3-dipolar cycloaddition reactions of azomethine ylides with various dienophiles, leading to products with significant biological activities. Such processes are instrumental in the development of complex molecular structures with potential pharmacological applications. For instance, the synthesis of spiro[pyrrolidine-2,3′-oxindoles] involves exo-selective cycloaddition reactions and demonstrates regio- and stereoselectivity, contributing to the exploration of new compounds in medicinal chemistry (Haddad et al., 2015).

Synthesis of Spirooxindole Derivatives

This compound is used in the synthesis of spirooxindole derivatives, which are known for their biological activities. Researchers have developed an enantioselective organocatalytic approach to rapidly synthesize these derivatives with high enantiopurity and structural diversity. The process involves the asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing insights into new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Synthesis and Biological Evaluation

This compound is also significant in synthesizing spiro[pyrrolidine-2,3'-oxindoles] for evaluating their biological activities. For example, a study synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] through a 1,3-dipolar cycloaddition reaction. These compounds were then screened for various biological activities, including antibacterial, antifungal, antimalarial, and antitubercular properties. The results from these evaluations are crucial for developing new therapeutic agents (S. Vidya et al., 2019).

Organic Dyes for Solar Cells

The structure of this compound plays a role in the study of organic dyes for dye-sensitized solar cells. It is part of the molecular structure in donor−conjugated chain−acceptor (D−π−A) systems, contributing to understanding the efficiency of solar-to-electrical energy conversion. This research is vital for advancing the technology of solar cells and renewable energy sources (Qin et al., 2007).

Anticancer Studies

This compound is used in synthesizing novel chromophores and evaluating their photophysical properties for potential anticancer applications. The synthesis and characterization of these compounds involve various spectroscopic techniques, and their evaluation for anticancer activities is a critical step in discovering new therapeutic agents (Jachak et al., 2021).

Future Directions

The future directions for research on “(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” could include determining its synthesis methods, exploring its chemical reactivity, elucidating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be investigated .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the α7 nicotinic acetylcholine receptor (nachr) . The nAChR plays a crucial role in transmitting signals in the nervous system.

Biochemical Pathways

Modulation of the α7 nachr can impact numerous neurological and immunological pathways, given the widespread distribution of these receptors in the body .

Result of Action

Modulation of the α7 nachr can have various effects, including potential antinociceptive (pain-relieving) activity .

Properties

IUPAC Name |

1'-[(E)-3-thiophen-2-ylprop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-16-12-19(23-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-24-14/h1-8,11H,9-10,12-13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIVPIDFGWTLBJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)

![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)

![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)

![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)